molecular formula C25H22FNO3 B2406729 (Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-methoxybenzoate CAS No. 338749-03-4

(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-methoxybenzoate

Cat. No.: B2406729
CAS No.: 338749-03-4
M. Wt: 403.453
InChI Key: XJMKIAPMRVSEDQ-SOYKGTTHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-methoxybenzoate is a synthetic cyclopropylimine compound of significant interest in medicinal chemistry and pharmacology research. Its complex structure, featuring a cyclopropane ring fused to an imino benzoate scaffold, is designed for high-affinity interaction with biological targets. This compound is primarily investigated for its potential as a selective progesterone receptor modulator (SPRM), a class of compounds with therapeutic relevance in gynecological health, 1 and as a template for developing novel enzyme inhibitors. The (Z)-configuration of the imine bond, the 4-fluorophenyl, and the 4-methylphenyl groups are critical for its three-dimensional shape and binding specificity, influencing its mechanism of action by promoting a specific conformational change upon binding to nuclear receptors or allosteric sites on enzymes. Researchers utilize this compound in biochemical assays, high-throughput screening, and structure-activity relationship (SAR) studies to elucidate signaling pathways and design next-generation receptor modulators with improved efficacy and safety profiles. 2

Properties

IUPAC Name

[(Z)-[(4-fluorophenyl)-[2-(4-methylphenyl)cyclopropyl]methylidene]amino] 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO3/c1-16-3-5-17(6-4-16)22-15-23(22)24(18-7-11-20(26)12-8-18)27-30-25(28)19-9-13-21(29-2)14-10-19/h3-14,22-23H,15H2,1-2H3/b27-24+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMKIAPMRVSEDQ-SOYKGTTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC2C(=NOC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2CC2/C(=N/OC(=O)C3=CC=C(C=C3)OC)/C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-methoxybenzoate , commonly referred to in the literature as a derivative of cyclopropyl and aromatic amines, has garnered attention for its potential biological activities. This article explores its biological activity, pharmacological properties, synthesis methods, and relevant case studies, providing a comprehensive overview based on diverse sources.

  • Molecular Formula : C17H15FNO3
  • Molecular Weight : 299.30 g/mol
  • CAS Number : Not explicitly listed but can be derived from its structural components.

Structure

The compound features a cyclopropyl group attached to a fluorophenyl moiety, which is significant for its interaction with biological targets. The methoxybenzoate group contributes to its solubility and potential pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Research indicates that compounds with similar structures exhibit significant activity as:

  • Antagonists : Compounds similar to this one have shown potential as antagonists for various receptors, including the NK(1) receptor, which is involved in pain and anxiety modulation .
  • Enzyme Inhibitors : The structural components suggest potential inhibition of enzymes related to inflammatory pathways.

Pharmacological Studies

  • In Vitro Studies : Preliminary studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For example, a related cyclopropyl compound was tested against Mia PaCa-2 and PANC-1 cell lines, showing promising antitumor activity .
  • In Vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic efficacy of similar compounds. For instance, studies involving NK(1) receptor antagonists have shown reduced symptoms of dyspepsia and improved gastrointestinal motility in animal models .

Case Studies

  • A study published in 2024 explored the synthesis of related cyclopropyl compounds and their biological evaluation. It highlighted the importance of substituent variations in modulating receptor affinity and selectivity .
  • Another investigation focused on the anti-inflammatory properties of structurally similar compounds, illustrating their potential in treating chronic inflammatory diseases through modulation of cytokine release .

Comparison of Biological Activities

Compound NameActivity TypeTarget Receptor/EnzymeReference
This compoundAntagonistNK(1) receptor
Cyclopropyl-[4-(4-fluorophenyl)piperazin-1-yl]methanoneAntitumorVarious cancer cell lines
2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acidAntagonistNK(1) receptor

Synthesis Methods

The synthesis of this compound can be approached through several methodologies:

  • Mechano-Synthesis : A recent study introduced a total mechano-synthesis approach involving cyclopropane derivatives that could streamline the production process while maintaining high yields .
  • Traditional Organic Synthesis : Conventional methods involve multi-step reactions starting from readily available precursors like 4-bromoquinoline, followed by various coupling reactions to form the desired structure .

Scientific Research Applications

Antitumor Properties

One of the primary applications of (Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-methoxybenzoate is its potential as an antitumor agent. Research has shown that compounds with similar structures exhibit potent cytotoxicity against various cancer cell lines. For instance, fluorinated benzothiazoles have been noted for their ability to induce cytochrome P450 CYP1A1, which is crucial for their antitumor activity (Hutchinson et al., 2001).

Case Study: Cytotoxicity in Breast Cancer Cells

In a study conducted by Hutchinson et al. (2002), a water-soluble prodrug of a lipophilic antitumor benzothiazole was synthesized and evaluated for clinical use. The findings indicated that the prodrug significantly improved bioavailability while maintaining cytotoxic effects on sensitive human breast cancer cell lines.

Synthesis and Structural Analysis

The synthesis of this compound has been explored extensively, focusing on optimizing reaction conditions to enhance yield and purity. Similar compounds have been synthesized under mild conditions, demonstrating the feasibility of producing this compound efficiently.

Synthesis Example

For example, Gong Ping (2005) reported the synthesis of 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazoline using straightforward methods that could be adapted for synthesizing this compound.

Photodynamic Therapy Applications

Another promising application of this compound lies in photodynamic therapy (PDT). PDT utilizes photosensitizers that produce reactive oxygen species upon light activation, leading to cell death in targeted tissues.

Case Study: Zinc Phthalocyanine Derivatives

Research by Pişkin et al. (2020) demonstrated the synthesis of new zinc phthalocyanine derivatives with high singlet oxygen quantum yields, which are essential for effective PDT. These findings suggest that compounds like this compound could be developed as effective photosensitizers in cancer treatment protocols.

Chemical Reactions Analysis

Cyclopropane Ring-Opening

Cyclopropane rings are strained and susceptible to nucleophilic attack. Analogous reactions from benzophospholan-3-one triflates ( ) demonstrate:

  • Ring-opening via nucleophilic attack : Grignard reagents (e.g., p-tolylmagnesium bromide) cleave the cyclopropane, forming alkyne intermediates.

  • Mechanism : Deprotonation of the cyclopropane generates an anion, which reacts with Grignard reagents to break the ring and form triple bonds .

Example :

p-Tolylmagnesium bromide → cleavage of cyclopropane → alkyne product .

Ester Hydrolysis

The methoxybenzoate ester (–O(CO)Me) can undergo hydrolysis:

  • Acidic/basic conditions : Converts to 4-methoxybenzoic acid (–COOH).

  • Mechanism : Nucleophilic acyl substitution via tetrahedral intermediate.

Example :
Methyl 4-amino-2-methoxybenzoate (similar ester) hydrolyzes to 4-amino-2-methoxybenzoic acid .

Methylideneamino Group Transformations

The C=N–N– group may undergo:

  • Hydrolysis : Converts to amine and ketone under acidic/alkaline conditions.

  • Tautomerization : Potential conversion to imine or hydrazone derivatives.

Fluorophenyl Substitution

The 4-fluorophenyl group could participate in:

  • Nucleophilic aromatic substitution : Fluorine (poor leaving group) may require activating substituents.

  • Electrophilic substitution : Unlikely due to fluorine’s electron-withdrawing nature.

Reaction Comparison Table

Reaction Type Reagents/Conditions Product Key Mechanism Source
Cyclopropane ring-openingGrignard reagents (e.g., p-TolylMgBr)Alkyne derivativesNucleophilic cleavage of cyclopropane
Ester hydrolysisAcid/base (e.g., HCl, NaOH)4-Methoxybenzoic acidNucleophilic acyl substitution
Methylideneamino hydrolysisH+/OH−Amino ketone derivativesTetrahedral intermediate formation

Research Findings

  • Synthesis Analogues : Patents ( ) describe similar methylideneamino and fluorophenyl-containing compounds for medicinal applications, suggesting stability under synthesis conditions (e.g., Grignard reactions).

  • Reactivity Trends : Cyclopropane rings in analogous systems ( ) react preferentially under nucleophilic conditions, while esters ( ) hydrolyze readily under acidic/basic conditions.

  • Thermal Stability : No direct data, but strained cyclopropanes often decompose upon heating unless stabilized by bulky substituents.

Preparation Methods

Cyclopropane Ring Formation

The 2-(4-methylphenyl)cyclopropyl moiety is central to the molecule’s structure. Cyclopropanation strategies for analogous systems often employ transition metal-catalyzed reactions or carbene insertions. For example, the Simmons-Smith reaction using diiodomethane and a zinc-copper couple could facilitate cyclopropanation of 4-methylstyrene derivatives. Alternatively, rhodium-catalyzed reactions with diazo compounds may offer superior stereoselectivity, as observed in fluorinated cyclopropane syntheses.

Key Considerations :

  • Substrate Preparation : 4-Methylstyrene (or its halogenated variant) serves as the precursor.
  • Reagents : Diiodomethane (CH₂I₂) with Zn(Cu) for Simmons-Smith; dirhodium tetraacetate for carbene transfer.
  • Stereochemical Control : The Z-configuration of the final product necessitates chiral auxiliaries or asymmetric catalysis during cyclopropanation.

Introduction of the 4-Fluorophenyl Group

Functionalization of the cyclopropane intermediate with a 4-fluorophenyl group typically involves cross-coupling reactions. Suzuki-Miyaura coupling using a palladium catalyst and 4-fluorophenylboronic acid could attach the aryl group to a brominated cyclopropane intermediate. Alternatively, nucleophilic aromatic substitution (SNAr) might be feasible if electron-withdrawing groups activate the cyclopropane ring.

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
  • Base : K₂CO₃ or CsF in tetrahydrofuran (THF) at 80–100°C.
  • Yield Optimization : Microwave-assisted synthesis may enhance reaction efficiency.

Imine Formation

The methylideneimine linkage (-CH=N-O-) likely arises from a condensation reaction between a primary amine and a carbonyl compound. For instance, reacting a cyclopropane-bearing aldehyde with 4-methoxybenzhydrazide under acidic conditions could yield the imine. Titanium tetrachloride (TiCl₄) or molecular sieves are commonly used to drive dehydration.

Critical Parameters :

  • pH Control : Acidic conditions (e.g., acetic acid) favor imine formation.
  • Steric Hindrance : Bulky substituents on the cyclopropane may necessitate elevated temperatures (80–120°C).

Esterification with 4-Methoxybenzoic Acid

The final step involves esterifying the imine intermediate with 4-methoxybenzoic acid. Conventional methods employ Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Alternatively, converting the acid to its acyl chloride (using thionyl chloride) followed by reaction with the alcohol intermediate may improve yields.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product, with crystallization from methanol yielding high-purity material.

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Cyclopropanation : THF or dichloromethane at 0°C to room temperature minimizes side reactions.
  • Imine Condensation : Refluxing toluene or dichloroethane enhances reaction rates.

Catalytic Systems

  • Palladium Catalysts : Essential for Suzuki coupling; ligand choice (e.g., SPhos) impacts coupling efficiency.
  • Rhodium Complexes : Improve cyclopropane stereoselectivity but increase costs.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Separates intermediates using hexane/ethyl acetate (3:1).
  • HPLC : Resolves stereoisomers; chiral columns may be required for enantiomeric purity.

Spectroscopic Analysis

  • NMR : ¹H NMR (CDCl₃) reveals characteristic shifts: δ 7.2–7.4 (aryl H), δ 3.8 (OCH₃), δ 1.9 (cyclopropane CH₂).
  • MS : ESI-MS confirms molecular ion at m/z 403.4.

Data Tables

Table 1. Reagents and Conditions for Key Synthetic Steps

Step Reagents/Catalysts Solvent Temperature Yield (Typical)
Cyclopropanation CH₂I₂, Zn(Cu) THF 0°C → RT 50–60%
Suzuki Coupling Pd(PPh₃)₄, 4-F-C₆H₄B(OH)₂ THF/H₂O 80°C 65–75%
Imine Condensation TiCl₄, 4-MeO-C₆H₄CO₂H Toluene 110°C 70–80%
Esterification DCC, DMAP DCM RT 85–90%

Q & A

Q. What are the optimized synthetic routes for (Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-methoxybenzoate?

The synthesis typically involves multi-step reactions, including cyclopropane ring formation, imine linkage, and esterification. Key steps include:

  • Cyclopropanation : Using transition-metal catalysts (e.g., rhodium) to construct the cyclopropyl ring between substituted aromatic systems .
  • Schiff base formation : Condensation of the cyclopropane-containing aldehyde with an amino-fluorophenyl intermediate under anhydrous conditions .
  • Esterification : Methoxybenzoate coupling via carbodiimide-mediated activation (e.g., DCC/DMAP) in dichloromethane .
    Optimization focuses on reaction temperature (e.g., 0–5°C for cyclopropanation to prevent ring-opening) and inert atmospheres (N₂/Ar) to avoid oxidation . Purification employs column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol .

Q. How is the molecular structure of this compound characterized?

Structural validation combines:

  • NMR spectroscopy : ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 1.2–2.8 ppm for cyclopropane CH₂ groups) .
  • X-ray crystallography : Resolves stereochemistry (Z-configuration) and confirms cyclopropane geometry .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 460.12) .

Advanced Research Questions

Q. How should experimental designs assess this compound’s biological activity in vitro and in vivo?

  • In vitro assays :
    • Dose-response studies : Test cytotoxicity (MTT assay) across concentrations (1–100 µM) in cancer cell lines (e.g., HepG2) .
    • Enzyme inhibition : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorogenic substrates .
  • In vivo models :
    • Administer via intraperitoneal injection (10–50 mg/kg) in rodent models to evaluate pharmacokinetics (plasma half-life via LC-MS) and toxicity (histopathology) .
    • Use randomized block designs (4 replicates, 5 animals/group) to control for variability .

Q. What methodologies resolve contradictions in stability data under varying environmental conditions?

Contradictions in stability (e.g., pH-dependent degradation) require:

  • Controlled stability studies :
    • Expose the compound to buffers (pH 1–13, 37°C) and analyze degradation products via HPLC-PDA .
    • Use Arrhenius plots (40–80°C) to predict shelf-life under storage conditions .
  • Statistical reconciliation : Apply ANOVA to compare stability across batches, identifying outliers due to trace impurities .

Q. How to evaluate its environmental fate and ecotoxicological impact?

Follow ISO 14040 guidelines for life-cycle assessment:

  • Environmental partitioning : Measure log Kow (octanol-water coefficient) via shake-flask method .
  • Aquatic toxicity : Test acute effects on Daphnia magna (48-h LC₅₀) and algae (72-h growth inhibition) .
  • Long-term studies : Monitor biodegradation in soil microcosms (OECD 307) under aerobic/anaerobic conditions .

Q. How to validate computational models predicting its reactivity with biological targets?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Simulate binding affinity (ΔG) to receptors (e.g., COX-2) using AutoDock Vina; validate with SPR (surface plasmon resonance) binding assays .
  • Kinetic isotope effects : Compare experimental vs. computed kinetic parameters (e.g., kH/kD) for metabolic reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.